molecular formula C11H12N2O B1606790 6-Methoxy-2,3-dimethylquinoxaline CAS No. 6637-22-5

6-Methoxy-2,3-dimethylquinoxaline

Cat. No.: B1606790
CAS No.: 6637-22-5
M. Wt: 188.23 g/mol
InChI Key: QWGMPWRVGQLNHK-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylquinoxaline, also known as ‘MDMQ,’ is a heterocyclic compound that contains a quinoxaline ring .


Synthesis Analysis

The synthesis of 2,3-dimethylquinoxaline involves a reaction with [Ru3(CO)12], dppp, CsOH·H2O, and 2-nitroaniline. The reaction mixture is heated at 150 °C for 8 hours in a sealed tube under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N2O. It has a molecular weight of 188.23 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid substance. The melting point of a related compound, 2,3-dimethylquinoxaline, is reported to be 105-106 °C .

Scientific Research Applications

Chemical Structure and Interactions

The study of chemical structures such as 6-Methoxy-2,3-dimethylquinoxaline often revolves around understanding their interactions and stability in various environments. For instance, research into barbituric acid derivatives has revealed stable intermolecular "sandwich" complexes formed through weak hydrogen bonds and π–π stacking interactions. These findings provide insight into the molecular behavior of similar compounds, including this compound, highlighting their potential in creating stable molecular assemblies (Khrustalev, Krasnov, & Timofeeva, 2008).

Anticancer Properties

Another significant area of application is in the field of oncology. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to this compound, has been identified as a potent inducer of apoptosis and an effective anticancer agent. Its ability to penetrate the blood-brain barrier enhances its potential in treating brain and other cancers, suggesting similar possibilities for this compound derivatives (Sirisoma et al., 2009).

Antileishmanial Activity

Research into antileishmanial drugs has highlighted the effectiveness of 8-aminoquinolines, with certain methoxy compounds demonstrating significant activity against Leishmania tropica. This suggests that compounds like this compound could also have potential applications in treating parasitic infections (Berman & Lee, 1983).

Electrochemical Performance in Energy Storage

In the realm of energy storage, derivatives of quinoxaline, such as 2,6-dimethoxy-9,10-anthraquinone, have been explored for their electrochemical performance in lithium-ion batteries. These studies provide insights into the design of organic electrode materials with enhanced cycling stability, indicating potential applications for this compound in developing high-performance batteries (Yang et al., 2020).

Radical Scavenging and Antioxidant Effects

Quinones, including those related to this compound, have been studied for their radical scavenging and antioxidant properties. These compounds play a crucial role in biological systems and have potential therapeutic applications in protecting cells from oxidative damage. The synthesis and study of hydroxylated derivatives of dimethoxy-1,4-benzoquinone have revealed their significant stability and radical scavenging capacity, underscoring the potential of this compound in similar contexts (Gulaboski et al., 2013).

Safety and Hazards

2,3-Dimethylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

6-methoxy-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGMPWRVGQLNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216594
Record name 6-Methoxy-2,3-dimethylquinoxaline
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-22-5
Record name 6-Methoxy-2,3-dimethylquinoxaline
Source CAS Common Chemistry
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Record name 6-Methoxy-2,3-dimethylquinoxaline
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Record name NSC52078
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Record name 6-Methoxy-2,3-dimethylquinoxaline
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Record name 6-methoxy-2,3-dimethylquinoxaline
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Record name 6-METHOXY-2,3-DIMETHYLQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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